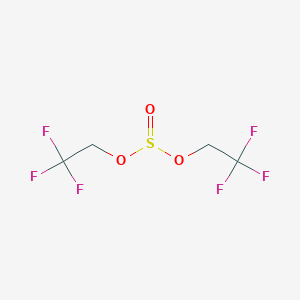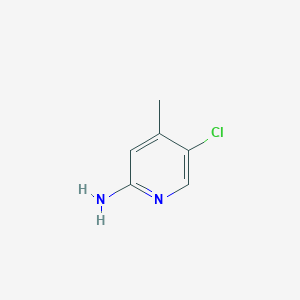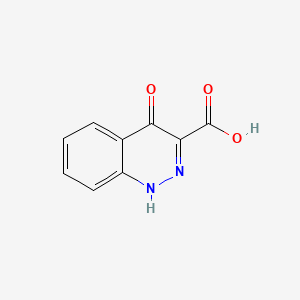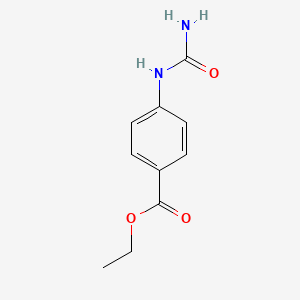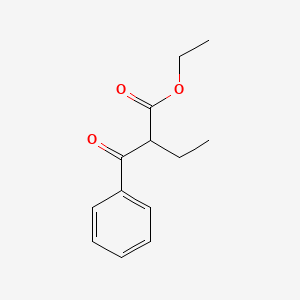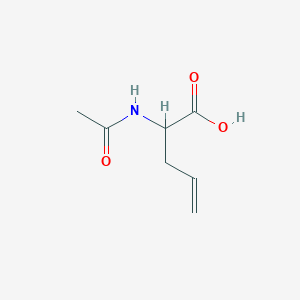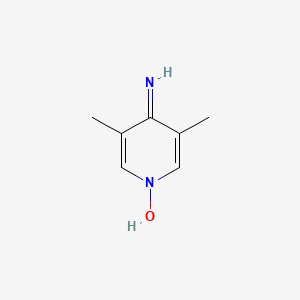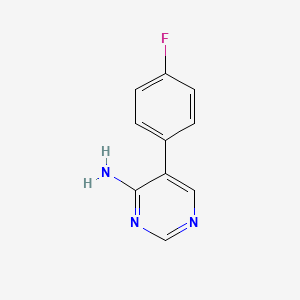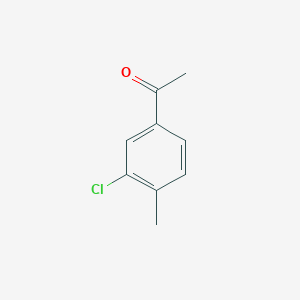
1-(3-Chloro-4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-Chloro-4-methylphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones typically involves chlorination reactions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, other chlorinated ketones have been synthesized through various methods, such as one-pot reactions , condensation followed by cyclization , and heterocyclization10. These methods could potentially be adapted for the synthesis of "1-(3-Chloro-4-methylphenyl)ethanone."
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is often characterized using techniques like single-crystal X-ray diffraction , which provides detailed information about the geometry of the molecule. The presence of chlorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions.
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions. For example, they can undergo cyclocondensation or react with nucleophiles to form different heterocycles10. The presence of the chloro and ketone groups in these molecules makes them reactive towards nucleophilic attack, which can be exploited in synthetic chemistry to produce a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be studied using spectroscopic methods such as FTIR, NMR , and UV-Vis . These techniques provide information on the vibrational and electronic transitions within the molecule, which are influenced by the molecular structure and the presence of substituents like chlorine and methyl groups. Theoretical calculations, such as DFT computations, can also predict properties like HOMO-LUMO gaps, molecular electrostatic potential, and reactivity descriptors .
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Derivatives
Synthesis of Novel Compounds : The stem bark of Lamprothamnus zanguebaricus yielded two ethanones, including a new compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, established by spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003).
Synthesis Approaches : A study describes a convenient approach for synthesizing 2- and 3-aminobenzo[b]thiophenes, involving a reaction of related compounds to 1-(3-Chloro-4-methylphenyl)ethanone (Androsov et al., 2010).
Antibacterial and Enzyme Inhibition : Derivatives of benzyl phenyl ketone, similar to 1-(3-Chloro-4-methylphenyl)ethanone, showed antibacterial and enzyme inhibitory properties, highlighting the compound's potential in these areas (Vásquez-Martínez et al., 2019).
Ultrasonic Studies : Ultrasonic studies of binary mixtures, including compounds related to 1-(3-Chloro-4-methylphenyl)ethanone, provide insights into binary interactions in these mixtures (Tangeda & Nallani, 2005).
Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives, structurally similar to 1-(3-Chloro-4-methylphenyl)ethanone, were investigated for their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).
Platelet Aggregation Inhibitory Activity : Substituted 1-(2-hydroxy-phenyl)ethanone derivatives, related to 1-(3-Chloro-4-methylphenyl)ethanone, were screened for their potential as inhibitors of platelet aggregation (Akamanchi et al., 1999).
Synthesis and Biological Activity : The synthesis and evaluation of the biological activity of various compounds structurally related to 1-(3-Chloro-4-methylphenyl)ethanone emphasize its potential in creating effective antimicrobial agents (Sherekar et al., 2022).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, structurally related to 1-(3-Chloro-4-methylphenyl)ethanone, underlines the compound's adaptability to green chemistry techniques (Soares et al., 2015).
Corrosion Inhibition in Metals : A study on the synthesis of novel triazole derivatives, including a compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, showed potential as corrosion inhibitors in acidic environments (Jawad et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFXQVOGOGFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321764 |
Source


|
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)ethanone | |
CAS RN |
90792-98-6 |
Source


|
| Record name | 90792-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
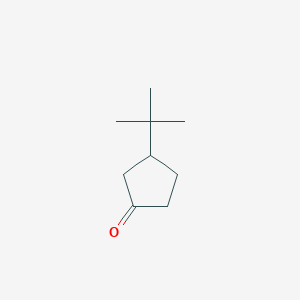
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
